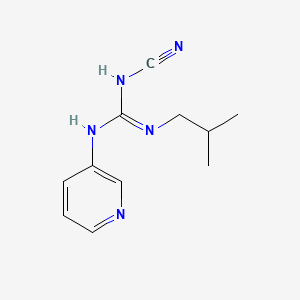
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This specific compound is characterized by the presence of an iodomethyl group at the 5th position and is in the (5S)-configuration, indicating its stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- can be achieved through various synthetic routes. One common method involves the iodination of a precursor furanone compound. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodomethyl group or to convert it into other functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of functionalized furanones.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Thiophenone, dihydro-5-(iodomethyl)-3-(phenylmethyl)-, trans-: This compound is similar in structure but contains a thiophene ring instead of a furan ring.
N-Hydroxyphthalimide: Although structurally different, it shares some similar chemical properties and reactivity.
Uniqueness
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (5S)- is unique due to its specific stereochemistry and the presence of the iodomethyl group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
58879-36-0 |
|---|---|
Fórmula molecular |
C5H7IO2 |
Peso molecular |
226.01 g/mol |
Nombre IUPAC |
(5S)-5-(iodomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2/t4-/m0/s1 |
Clave InChI |
JINVQKMSBSYTHN-BYPYZUCNSA-N |
SMILES isomérico |
C1CC(=O)O[C@@H]1CI |
SMILES canónico |
C1CC(=O)OC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)

![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)



![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)


![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
